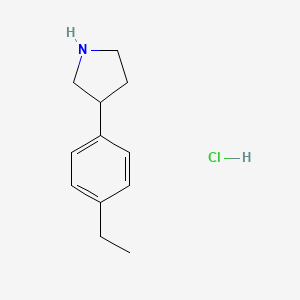

3-(4-Ethylphenyl)pyrrolidine hydrochloride

Description

Properties

IUPAC Name |

3-(4-ethylphenyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N.ClH/c1-2-10-3-5-11(6-4-10)12-7-8-13-9-12;/h3-6,12-13H,2,7-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGSABSKCBDRSES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2CCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrrolidine Ring Functionalization and Substitution

A common approach to substituted pyrrolidines involves the following steps:

- Starting Material: Pyrrolidine or protected pyrrolidine derivatives such as 1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine.

- Substitution Reaction: Introduction of the aryl group (4-ethylphenyl) at the 3-position via nucleophilic substitution, C-H activation, or cross-coupling reactions.

For example, in related pyrrolidine syntheses, the use of triphenylphosphine and diisopropyl azodicarboxylate (DIAD) in tetrahydrofuran (THF) under low temperature conditions has been employed to achieve esterification and substitution reactions with aromatic acids or derivatives, which can be adapted for 4-ethylphenyl substitution.

Representative Synthetic Route (Adapted from Related Pyrrolidine Syntheses)

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | (R)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine, 4-ethylbenzoic acid (or derivative), triphenylphosphine, DIAD, dry THF, -10°C to room temperature | Mitsunobu reaction to form ester intermediate with inversion of stereochemistry at C-3 | Formation of 3-(4-ethylphenyl) ester pyrrolidine intermediate |

| 2 | NaOH (3 M), MeOH/H2O mixture, room temperature, 5 h | Hydrolysis of ester to free 3-(4-ethylphenyl)pyrrolidine | Free base of substituted pyrrolidine |

| 3 | HCl in ethanol or dry HCl gas in solvent | Formation of hydrochloride salt | 3-(4-Ethylphenyl)pyrrolidine hydrochloride |

This method benefits from readily available starting materials, mild reaction conditions, and relatively high yields.

Alternative Approaches

C-H Activation Arylation: Palladium-catalyzed C-H activation followed by arylation with aryl iodides or bromides can install the 4-ethylphenyl substituent directly onto the pyrrolidine ring. This method allows for late-stage functionalization and diversification of the pyrrolidine scaffold.

Reductive Amination: Starting from 4-ethylbenzaldehyde and pyrrolidine or its derivatives, reductive amination can be used to attach the 4-ethylphenyl group at the nitrogen or carbon positions, followed by ring closure if necessary.

- The Mitsunobu reaction-based esterification followed by hydrolysis is a well-documented, scalable, and industrially feasible method for preparing substituted pyrrolidines with high stereochemical control.

- C-H activation methods, while more complex, offer versatility in introducing various substituents including 4-ethylphenyl groups, but may require more sophisticated catalysts and conditions.

- Purification is typically straightforward, involving extraction, washing with brine and water, drying over anhydrous sodium sulfate, and concentration under reduced pressure. The hydrochloride salt formation improves compound stability and crystallinity, facilitating isolation.

- Yields reported in analogous syntheses range from moderate to high (40-80%), depending on scale and purity requirements.

| Method | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Mitsunobu Esterification + Hydrolysis | (R)-1-N-Boc-3-hydroxypyrrolidine, 4-ethylbenzoic acid, triphenylphosphine, DIAD, NaOH | -10°C to RT, THF solvent, 12 h reaction, hydrolysis at RT | High stereoselectivity, scalable, mild conditions | Requires careful temperature control, use of hazardous reagents (DIAD) |

| C-H Activation Arylation | Pd catalyst, aryl iodide (4-ethylphenyl derivative), base | Elevated temperature, inert atmosphere | Late-stage functionalization, versatile | Catalyst cost, optimization needed, moderate yields |

| Reductive Amination | 4-ethylbenzaldehyde, pyrrolidine, reducing agent (e.g., NaBH4) | Mild, room temperature | Simple, cost-effective | May require additional steps for ring closure or salt formation |

The preparation of this compound can be effectively achieved by adapting established synthetic methods for substituted pyrrolidines. The Mitsunobu reaction followed by hydrolysis and salt formation is a reliable and industrially relevant method, offering good yields and stereochemical control. Alternative methods such as C-H activation arylation provide synthetic flexibility but require more complex setups. Overall, these methods provide a robust framework for the synthesis of this compound, suitable for further medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethylphenyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different amines or alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where the pyrrolidine ring is substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrrolidines, ketones, aldehydes, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(4-Ethylphenyl)pyrrolidine hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.

Industry: This compound is used in the production of specialty chemicals and as an intermediate in various industrial processes

Mechanism of Action

The mechanism of action of 3-(4-Ethylphenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets in the body. It primarily affects neurotransmitter pathways, modulating the activity of receptors and enzymes involved in signal transduction. This modulation can lead to changes in cellular responses, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Structural and Electronic Differences

- 4-Fluorophenyl (C₁₀H₁₃ClFN): Fluorine’s electronegativity introduces moderate electron-withdrawing effects, balancing solubility and binding affinity . Trifluoromethylphenoxy (C₁₁H₁₃ClF₃NO): The trifluoromethyl group is strongly electron-withdrawing, while the ether linkage adds conformational flexibility .

- Steric and Stereochemical Considerations: The iodophenoxymethyl substituent (C₁₁H₁₅ClINO) introduces significant steric bulk and iodine’s polarizability, useful in imaging applications . Chiral analogs like (3R)-3-(trifluoromethoxy)pyrrolidine HCl highlight the role of stereochemistry in receptor binding specificity .

Physicochemical and Application-Driven Comparisons

- Solubility: All compounds are hydrochloride salts, ensuring moderate water solubility. However, 3-[4-(Trifluoromethyl)phenoxy]pyrrolidine HCl (267.68 g/mol) has higher polarity due to the trifluoromethylphenoxy group, favoring aqueous environments .

- Molecular Weight : The iodinated derivative (339.60 g/mol) exceeds others, which may limit bioavailability but enhance utility in radiolabeling .

- Functional Group Utility :

Research Findings and Implications

- Drug Discovery: The target compound’s ethylphenyl group may enhance interactions with hydrophobic binding pockets, as seen in analogs like Aldi-3 (a propanone derivative with 4-ethylphenyl) .

- Tool Compounds : Diazirinyl and iodinated derivatives serve specialized roles in chemical biology, underscoring the versatility of pyrrolidine-based scaffolds .

Biological Activity

3-(4-Ethylphenyl)pyrrolidine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C13H18ClN

- CAS Number : 1803609-53-1

- IUPAC Name : this compound

The biological activity of this compound is primarily linked to its interactions with various biological targets, including receptors and enzymes. Its structure allows it to modulate neurotransmitter systems, particularly those involving dopamine and serotonin pathways, which are crucial in regulating mood and behavior.

Biological Activities

The compound exhibits several notable biological activities:

Antimicrobial Activity

Research indicates that derivatives of pyrrolidine compounds demonstrate significant antimicrobial properties. For instance, studies have shown that compounds structurally related to this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds typically range from 6 to 12.5 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Properties

In vitro studies suggest that this compound may possess anticancer properties. The compound has been shown to inhibit cell proliferation in various cancer cell lines, potentially through mechanisms such as apoptosis induction or cell cycle arrest. Specific concentrations have led to significant reductions in cell viability, indicating its potential as a chemotherapeutic agent .

Neuroprotective Effects

The neuroprotective effects of this compound are also noteworthy. It has been studied for its ability to protect neuronal cells from oxidative stress and apoptosis, which could have implications for treating neurodegenerative diseases .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various pyrrolidine derivatives, including this compound. The results indicated enhanced antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, with zones of inhibition ranging from 9 to 20 mm .

Case Study 2: Anticancer Activity

In another investigation, the compound was tested against several cancer cell lines. Findings revealed that specific concentrations led to significant reductions in cell viability, suggesting its potential as a chemotherapeutic agent .

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| 3-(4-Ethylphenyl)pyrrolidine HCl | 6 - 12.5 | Staphylococcus aureus, E. coli |

| Other Pyrrolidine Derivative A | 8 | Bacillus subtilis |

| Other Pyrrolidine Derivative B | 10 | Klebsiella pneumoniae |

Table 2: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Apoptosis induction |

| MCF-7 | 20 | Cell cycle arrest |

| A549 | 25 | Inhibition of proliferation |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-Ethylphenyl)pyrrolidine hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves nucleophilic substitution or Suzuki-Miyaura coupling to introduce the 4-ethylphenyl group to the pyrrolidine scaffold. For example, analogous compounds like 3-(4-fluorophenoxy)pyrrolidine hydrochloride are synthesized via coupling reactions under inert atmospheres (e.g., N₂) using palladium catalysts . Optimize temperature (typically 80–110°C) and solvent polarity (e.g., DMF or THF) to enhance yield. Post-synthesis, hydrochloride salt formation is achieved via HCl gas bubbling in anhydrous ether, followed by recrystallization from ethanol/water mixtures (yields ~60–75%) .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer :

- Purity : Use HPLC with a C18 column (acetonitrile/water + 0.1% TFA; retention time ~8–10 min) .

- Structural Confirmation :

- NMR : ¹H NMR in D₂O should show pyrrolidine ring protons (δ 1.8–2.5 ppm multiplet) and ethylphenyl aromatic protons (δ 7.2–7.4 ppm) .

- Mass Spectrometry : ESI-MS expected [M+H]⁺ at m/z 206.1 (free base) and [M-Cl]⁻ at m/z 242.1 (hydrochloride form) .

Q. What are the critical storage conditions to maintain compound stability?

- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers under nitrogen to prevent hygroscopic degradation. Desiccate using silica gel packs. Stability studies on similar pyrrolidine hydrochlorides show <5% decomposition over 12 months under these conditions .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved during structural validation?

- Methodological Answer :

- Variable Temperature NMR : Resolve overlapping signals by acquiring spectra at elevated temperatures (e.g., 40°C) to reduce rotational barriers in the pyrrolidine ring .

- 2D Techniques : Use HSQC to correlate ¹H-¹³C signals for ethylphenyl carbons (C-1: ~140 ppm, C-2: ~128 ppm) and COSY to map pyrrolidine ring connectivity .

- Crystallography : If single crystals are obtainable (e.g., via slow evaporation in acetonitrile), X-ray diffraction provides unambiguous confirmation of stereochemistry and salt form .

Q. What strategies optimize the compound’s solubility for in vitro pharmacological assays?

- Methodological Answer :

- Co-Solvents : Use DMSO (≤1% v/v) for stock solutions. For aqueous buffers (e.g., PBS), add cyclodextrin derivatives (e.g., HP-β-CD) to enhance solubility up to 5 mM .

- pH Adjustment : Adjust to pH 4–5 (near pKa of pyrrolidine, ~10.5) to protonate the amine, improving water solubility. Monitor stability via UV-Vis at 254 nm .

Q. How can researchers address discrepancies in biological activity data across studies?

- Methodological Answer :

- Assay Standardization : Use a reference compound (e.g., 3-(4-Methylphenyl)pyrrolidine hydrochloride) to calibrate receptor-binding assays (e.g., σ-1 receptor IC₅₀ ~150 nM) .

- Meta-Analysis : Compare datasets using tools like PRISMA to identify outliers. For example, conflicting IC₅₀ values may arise from differences in cell lines (HEK293 vs. CHO) or assay temperatures (25°C vs. 37°C) .

Methodological Challenges and Solutions

Q. What are the best practices for scaling up synthesis without compromising enantiomeric purity?

- Methodological Answer :

- Chiral Resolution : Use (R)- or (S)-mandelic acid for diastereomeric salt formation (≥99% ee confirmed by chiral HPLC with Chiralpak AD-H column) .

- Flow Chemistry : Continuous-flow systems reduce racemization risks by minimizing reaction time (residence time <10 min at 50°C) .

Q. How should researchers mitigate toxicity risks during in vivo studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.